Formoterol beta-D-glucuronide
Overview
Description
Formoterol beta-D-glucuronide is a metabolite of formoterol, a long-acting beta2-adrenergic receptor agonist. Formoterol is commonly used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). The glucuronide conjugate, this compound, is formed through the process of glucuronidation, which enhances the solubility and excretion of the parent compound.
Scientific Research Applications
Formoterol beta-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Used to study the metabolism and excretion of formoterol in biological systems.
Toxicology: Assessed for its role in detoxification and elimination of formoterol.
Biomarker Development: Utilized as a biomarker for monitoring formoterol usage and compliance in clinical settings.
Drug Interaction Studies: Investigated for potential interactions with other drugs that may affect glucuronidation pathways.
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Formoterol beta-D-glucuronide interacts with various enzymes, proteins, and other biomolecules. It acts on bronchial smooth muscle to dilate and relax airways . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers . The compound’s role in biochemical reactions is primarily linked to its interaction with the beta 2-adrenergic receptors .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by acting on bronchial smooth muscle cells to dilate and relax airways . This action can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. On a molecular level, activation of beta receptors by agonists like Formoterol stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP) .
Temporal Effects in Laboratory Settings
It is known that Formoterol, from which this compound is derived, has a rapid onset of action (2-3 minutes) combined with a long duration of action (12 hours) .
Dosage Effects in Animal Models
Studies on Formoterol have shown that it increases energy expenditure and fat utilization without inducing tachycardia .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It is known that Formoterol, from which this compound is derived, is an inhaled drug, suggesting that it may be distributed via the circulatory system to its site of action .
Subcellular Localization
Given that Formoterol acts on bronchial smooth muscle cells , it is likely that this compound may also be localized to these cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Formoterol beta-D-glucuronide typically involves the glucuronidation of formoterol. This process can be achieved using various glucuronidation agents, such as uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes. The reaction conditions often include a buffered aqueous solution at a physiological pH, with the reaction proceeding at moderate temperatures to ensure enzyme stability and activity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial or mammalian cell cultures engineered to express the necessary glucuronosyltransferase enzymes. These systems can be optimized for high yield and purity of the glucuronide product through controlled fermentation processes and downstream purification techniques.
Chemical Reactions Analysis
Types of Reactions: Formoterol beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release the parent compound, formoterol. This reaction can occur under acidic or enzymatic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.
Oxidation and Reduction: While the glucuronide itself is relatively stable, the parent compound formoterol can undergo oxidation and reduction reactions under specific conditions.
Major Products Formed:
Hydrolysis: Formoterol and glucuronic acid.
Oxidation: Oxidized derivatives of formoterol.
Reduction: Reduced derivatives of formoterol.
Comparison with Similar Compounds
Salbutamol beta-D-glucuronide: A metabolite of salbutamol, another beta2-adrenergic receptor agonist.
Terbutaline beta-D-glucuronide: A metabolite of terbutaline, also a beta2-adrenergic receptor agonist.
Comparison: Formoterol beta-D-glucuronide is unique in its longer duration of action compared to salbutamol and terbutaline glucuronides. This is attributed to the parent compound formoterol’s high affinity and selectivity for beta2-adrenergic receptors, as well as its ability to be retained in airway smooth muscle for extended periods. Additionally, formoterol has a rapid onset of action, making it effective for both acute relief and long-term management of asthma and COPD.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-formamido-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O10/c1-13(9-14-3-6-16(35-2)7-4-14)26-11-18(29)15-5-8-19(17(10-15)27-12-28)36-25-22(32)20(30)21(31)23(37-25)24(33)34/h3-8,10,12-13,18,20-23,25-26,29-32H,9,11H2,1-2H3,(H,27,28)(H,33,34)/t13-,18+,20+,21+,22-,23+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNNYXWDVZXHPK-WUTHJAFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747808 | |
Record name | 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615551-59-2 | |
Record name | Formoterol beta-D-glucuronide, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615551592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FORMOTEROL .BETA.-D-GLUCURONIDE, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7S9S4PRG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of formoterol affect its metabolism and excretion?
A: Formoterol, a beta2-adrenoceptor agonist, exists as two enantiomers: the active (R;R)-formoterol and the inactive (S;S)-formoterol. The provided research paper [] demonstrates that glucuronidation, a major metabolic pathway for formoterol in humans, exhibits stereoselectivity. Specifically, the study found that (S;S)-formoterol undergoes glucuronidation more rapidly in human liver microsomes compared to (R;R)-formoterol.
Q2: What are the implications of stereoselective metabolism of formoterol in clinical settings?
A: While the study [] doesn't directly address clinical outcomes, the finding that the active (R;R)-formoterol enantiomer is preferentially excreted unchanged suggests a potential for longer duration of action compared to the (S;S)-enantiomer. Further research is needed to determine if this difference in excretion translates to clinically relevant differences in efficacy or side effect profiles between the enantiomers.
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